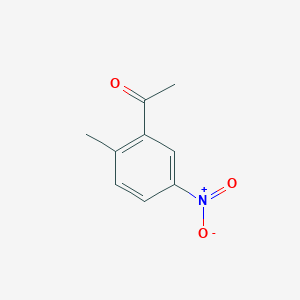

1-(2-Methyl-5-nitrophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methyl-5-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-6-3-4-8(10(12)13)5-9(6)7(2)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOECEMHOAOBUEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608773 | |

| Record name | 1-(2-Methyl-5-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58966-27-1 | |

| Record name | 1-(2-Methyl-5-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Methyl-5-nitrophenyl)ethanone (CAS: 58966-27-1): Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Methyl-5-nitrophenyl)ethanone, a valuable nitroaromatic ketone intermediate in organic synthesis. The document details its physicochemical properties, outlines robust synthetic protocols, and explores its reactivity and potential applications, particularly as a precursor to bioactive heterocyclic compounds. This guide is intended to be a practical resource for researchers in medicinal chemistry, process development, and materials science, offering insights into the strategic use of this versatile building block. While specific experimental spectral data for this compound is not widely available in public databases, this guide provides expected characterization data based on established principles and analysis of analogous structures.

Introduction and Physicochemical Properties

This compound, also known as 2'-methyl-5'-nitroacetophenone, is a substituted aromatic ketone that serves as a key intermediate in the synthesis of a variety of more complex organic molecules. Its structure, featuring a reactive acetyl group and a nitro moiety on a substituted benzene ring, allows for a diverse range of chemical transformations. The nitro group can be readily reduced to an amine, opening pathways to a vast array of heterocyclic systems, while the ketone functionality can undergo numerous condensation and addition reactions.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 58966-27-1 |

| Molecular Formula | C₉H₉NO₃ |

| Molecular Weight | 179.17 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 54-55 °C[2] |

| Boiling Point | 268.3 ± 20.0 °C (Predicted)[2] |

| Density | 1.201 ± 0.06 g/cm³ (Predicted)[2] |

| InChIKey | GOECEMHOAOBUEA-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired scale, and regioselectivity considerations.

Primary Synthetic Route: Electrophilic Nitration of 2'-Methylacetophenone

The most direct and commonly cited method for the preparation of this compound is the electrophilic nitration of 2'-methylacetophenone.[3] In this reaction, the aromatic ring is activated by the methyl group and deactivated by the acetyl group. The methyl group is an ortho-, para-director, while the acetyl group is a meta-director. The directing effects of these two substituents work in concert to favor nitration at the 5-position, which is para to the activating methyl group and meta to the deactivating acetyl group.

Caption: Synthesis of this compound via nitration.

Step-by-Step Experimental Protocol: [3]

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool 120 mL of concentrated sulfuric acid to -10 °C using an ice-salt bath.

-

Addition of Starting Material: Slowly add 53.6 g of 2'-methylacetophenone to the cooled sulfuric acid while maintaining the temperature at -10 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding 32 mL of 70% nitric acid to 48 mL of concentrated sulfuric acid. Cool this mixture.

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of 2'-methylacetophenone in sulfuric acid, ensuring the reaction temperature is maintained between -9 °C and 0 °C. Stir the reaction mixture for 2.5 hours within this temperature range.

-

Work-up: Pour the reaction mixture over 800 g of crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with diethyl ether.

-

Washing: Wash the organic phase sequentially with water, a saturated sodium carbonate solution, water again, and finally with brine.

-

Drying and Isolation: Dry the ether solution over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product as a pale yellow oil.

-

Purification: The crude oil can be crystallized from 95% ethanol to yield the final product. Further recrystallization from hexane can be performed to achieve higher purity.[3] The melting point of the purified product is reported to be around 53-55 °C.[2][3]

Causality in Experimental Choices:

-

Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration (dinitration) and to control the reaction rate, thus ensuring higher selectivity for the desired mononitro product.

-

Sulfuric Acid as a Catalyst and Solvent: Concentrated sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. It also serves as a solvent for the reactants.

-

Aqueous Work-up and Neutralization: Pouring the reaction mixture into ice water quenches the reaction and precipitates the organic product. The subsequent washing with sodium carbonate solution neutralizes any remaining acids.

Alternative Synthetic Route: Friedel-Crafts Acylation of 4-Nitrotoluene

An alternative approach involves the Friedel-Crafts acylation of 4-nitrotoluene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[4][5]

Caption: Friedel-Crafts acylation of 4-nitrotoluene.

In this electrophilic aromatic substitution, the methyl group is an ortho-, para-director, while the nitro group is a strong deactivating meta-director. The acylation will preferentially occur at the position that is ortho to the activating methyl group and meta to the deactivating nitro group, leading to the desired product.

General Experimental Protocol (Adapted): [6]

-

Reaction Setup: To a cooled (0 °C) suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), slowly add acetyl chloride.

-

Addition of Substrate: Add 4-nitrotoluene to the reaction mixture, maintaining the low temperature.

-

Reaction: Allow the reaction to proceed at a controlled temperature until completion (monitored by TLC).

-

Work-up and Purification: The reaction is typically quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The product is then extracted with an organic solvent, washed, dried, and purified by recrystallization or column chromatography.

Self-Validating System: The success of this synthesis is validated by the distinct physical properties of the product (melting point) and its spectroscopic characterization, which should match the expected data for this compound.

Spectroscopic Characterization

While a comprehensive, publicly available dataset of the ¹H NMR, ¹³C NMR, IR, and mass spectra for this compound is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - A singlet for the acetyl methyl protons (CH₃) around δ 2.5-2.7 ppm.- A singlet for the aromatic methyl protons (Ar-CH₃) around δ 2.4-2.6 ppm.- A set of aromatic protons in the δ 7.5-8.5 ppm region, showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring. |

| ¹³C NMR | - A signal for the acetyl methyl carbon around δ 25-30 ppm.- A signal for the aromatic methyl carbon around δ 20-25 ppm.- A signal for the ketone carbonyl carbon (C=O) in the range of δ 195-205 ppm.- Aromatic carbon signals between δ 120-150 ppm. |

| IR (Infrared) | - A strong absorption band for the carbonyl (C=O) stretch around 1680-1700 cm⁻¹.- Strong absorption bands for the asymmetric and symmetric stretching of the nitro group (NO₂) around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.- C-H stretching bands for the methyl and aromatic protons. |

| MS (Mass Spec.) | - A molecular ion peak (M⁺) at m/z = 179.- A prominent fragment ion corresponding to the loss of a methyl group (M-15) at m/z = 164.- A fragment ion corresponding to the acetyl cation (CH₃CO⁺) at m/z = 43. |

Reactivity and Applications in Drug Discovery

This compound is a versatile building block primarily due to the reactivity of its nitro and acetyl groups.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride (SnCl₂), iron in acidic media, or catalytic hydrogenation. This transformation yields 1-(5-amino-2-methylphenyl)ethanone, a key precursor for the synthesis of various heterocyclic scaffolds.[7]

Caption: Reduction of the nitro group to form the corresponding amine.

Synthesis of Quinolines via Friedländer Annulation

The resulting 1-(5-amino-2-methylphenyl)ethanone is a valuable substrate for the Friedländer annulation, a classic method for synthesizing quinolines. This involves the condensation of an o-aminoaryl ketone with a compound containing a reactive α-methylene group, such as another ketone, in the presence of a base or acid catalyst.[7]

Step-by-Step Experimental Protocol for Quinoline Synthesis: [7]

-

Reaction Setup: In a round-bottom flask, combine 1.49 g (10 mmol) of 1-(2-Amino-5-methylphenyl)ethanone and 1.20 g (10 mmol) of acetophenone.

-

Addition of Reagents: Add 20 mL of ethanol to the flask, followed by 0.5 mL of a 10 M aqueous solution of potassium hydroxide.

-

Reaction: Heat the reaction mixture to reflux with stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with water and then a small amount of cold ethanol. Recrystallize the crude product from ethanol to obtain the pure quinoline derivative.

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous drugs with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.

Potential Applications in the Synthesis of Other Heterocycles

The presence of both an acetyl and a nitro (or amino) group on the aromatic ring makes this compound a precursor for the synthesis of other important heterocyclic systems, such as benzodiazepines and various fused-ring structures.[8]

Safety and Handling

Nitroaromatic compounds should be handled with care due to their potential for toxicity and as energetic materials.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Contact: Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from heat and strong oxidizing agents.

Hazard Statements (based on similar compounds): [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (based on similar compounds): [2]

-

P261: Avoid breathing dust.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Note: A specific Safety Data Sheet (SDS) for CAS number 58966-27-1 should be consulted for detailed and up-to-date safety information.

Conclusion

This compound is a strategically important intermediate in organic synthesis. Its preparation via the nitration of 2'-methylacetophenone is a well-established and regioselective process. The true value of this compound lies in its potential for further functionalization, particularly the reduction of the nitro group to an amine, which opens up a plethora of synthetic possibilities for the construction of medicinally relevant heterocyclic scaffolds such as quinolines. This technical guide provides a solid foundation for researchers to understand and utilize this versatile building block in their synthetic endeavors.

References

-

(Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime and (E)-2-hydroxy-5-methylacetophenone thiosemicarbazone in solution studied by NMR spectroscopy. ResearchGate. Available at: [Link]

-

Preparation of 2'-methyl-5'-nitro-acetophenone. PrepChem.com. Available at: [Link]

-

Ethanone, 1-(2-nitrophenyl)-. NIST WebBook. Available at: [Link]

-

The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Available at: [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

-

1-(2-Amino-5-nitrophenyl)ethanone | C8H8N2O3 | CID 11252333. PubChem. Available at: [Link]

-

Friedel-Crafts Acylation of Toluene. Scribd. Available at: [Link]

-

Ethanone, 1-(2-nitrophenyl)-. NIST WebBook. Available at: [Link]

-

Chemical Properties of Ethanone, 1-(2-nitrophenyl)- (CAS 577-59-3). Cheméo. Available at: [Link]

-

Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]

-

Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). National Institutes of Health. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. orgsyn.org [orgsyn.org]

- 3. 1-(2-Hydroxy-5-methylphenyl)ethanone | 1450-72-2 [chemicalbook.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. scribd.com [scribd.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-(2-Methyl-5-nitrophenyl)ethanone: Physicochemical Properties, Synthesis, and Analytical Characterization

Abstract

This technical guide provides a comprehensive overview of 1-(2-Methyl-5-nitrophenyl)ethanone (CAS No. 58966-27-1), a key nitroaromatic ketone intermediate. The document details its fundamental physicochemical properties, with a specific focus on the precise determination of its molecular weight. A robust, representative synthetic protocol via nitration of 2'-methylacetophenone is presented, followed by a thorough discussion of standard analytical techniques required for its structural confirmation and purity assessment. This guide is intended for researchers, chemists, and drug development professionals who utilize nitroaromatic compounds as building blocks in the synthesis of complex chemical entities and active pharmaceutical ingredients (APIs).

Introduction

Nitroaromatic compounds are a cornerstone of modern synthetic chemistry, serving as versatile precursors for a vast array of pharmaceuticals, agrochemicals, and dyes. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and provides a synthetic handle for further transformations, most commonly reduction to an amine. This compound is a prime example of such a scaffold, combining the reactive potential of the nitro group with the ketone functionality, making it a valuable intermediate.

Accurate characterization, beginning with the fundamental property of molecular weight, is paramount to ensuring the identity, purity, and stoichiometric integrity of starting materials in any multi-step synthesis. This guide provides the foundational data and methodologies required to confidently handle and verify this compound in a research and development setting.

Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity begins with its structural and fundamental properties. The key identifiers and properties for this compound are summarized below.

Chemical Structure

The chemical structure of this compound consists of an acetophenone core substituted with a methyl group at the ortho position (C2) and a nitro group at the meta position (C5) relative to the acetyl group.

Caption: Chemical structure of this compound.

Molecular Weight and Formula

The molecular weight is a critical parameter for all stoichiometric calculations. It is important to distinguish between the average molecular weight (calculated using the natural isotopic abundance of elements) and the monoisotopic or exact mass (calculated using the mass of the most abundant isotope of each element). The former is used for bulk chemical reactions, while the latter is crucial for high-resolution mass spectrometry.

| Parameter | Value | Source |

| Molecular Formula | C₉H₉NO₃ | [1] |

| Average Molecular Weight | 179.17 g/mol | [1] |

| Exact Mass | 179.058243 g/mol | [1] |

Physicochemical Data

A summary of key properties is provided in the table below.

| Property | Value / Identifier | Source |

| CAS Number | 58966-27-1 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2'-Methyl-5'-nitroacetophenone, 1-Acetyl-2-methyl-5-nitrobenzene | [1] |

| Appearance | Expected to be a yellow or off-white solid | (Inferred) |

| DSSTox ID | DTXSID10608773 | [1] |

Synthesis and Purification Workflow

While various synthetic routes may exist, a common and reliable method for preparing this compound is the regioselective nitration of 2'-methylacetophenone. The methyl and acetyl groups are ortho, para-directing; however, the steric hindrance from the ortho-methyl group favors nitration at the para-position (C5) relative to the methyl group.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on standard nitration of activated aromatic rings.[2]

Materials:

-

2'-Methylacetophenone

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Acetic Anhydride

-

Crushed Ice

-

Ethanol

Procedure:

-

Prepare Substrate Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2'-methylacetophenone (1 eq.) in acetic anhydride (2-3 volumes). Cool the flask in an ice-salt bath to 0-5 °C.

-

Prepare Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid (1.1 eq.) to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Reaction: Slowly add the cold nitrating mixture dropwise to the stirred substrate solution via the dropping funnel. Causality: The slow, dropwise addition is critical to control the exothermic reaction and prevent over-nitration or side reactions. The temperature must be carefully maintained below 10 °C.

-

Monitoring: After the addition is complete, allow the mixture to stir at low temperature for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quench: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A solid precipitate should form. Causality: Quenching on ice serves to stop the reaction and precipitate the less polar organic product from the highly polar acidic aqueous mixture.

-

Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. This removes residual acids.

-

Drying: Dry the crude product, preferably in a vacuum oven at a low temperature (~40-50 °C).

Experimental Protocol: Purification

-

Recrystallization: Transfer the crude, dry solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Precipitation: Slowly add hot water to the ethanol solution until it becomes slightly turbid (the cloud point).

-

Crystallization: Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry to a constant weight.

Analytical Characterization

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic methods.

Mass Spectrometry (MS)

Mass spectrometry directly confirms the molecular weight of the compound.

-

Expected M/z: In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at an m/z corresponding to the exact mass, approximately 179.06.[1]

-

Key Fragments: Expect to see fragmentation patterns corresponding to the loss of key groups. A prominent peak at m/z 164 would indicate the loss of a methyl group ([M-15]⁺). A peak at m/z 133 would correspond to the loss of the nitro group ([M-46]⁺). The base peak is often the acetyl cation at m/z 43 ([CH₃CO]⁺).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Aromatic C-H Stretch: Peaks will appear just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks from the methyl groups will appear just below 3000 cm⁻¹ (~2950-2850 cm⁻¹).

-

Carbonyl (C=O) Stretch: A strong, sharp absorption is expected in the range of 1680-1700 cm⁻¹. Conjugation with the aromatic ring slightly lowers the frequency compared to a simple alkyl ketone.[3]

-

Nitro (N-O) Stretch: Two strong absorptions are characteristic of the NO₂ group: an asymmetric stretch around 1515-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.[3]

-

Aromatic C=C Bending: Peaks in the 1400-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR:

-

Acetyl Protons (3H): A singlet is expected around δ 2.5-2.7 ppm.

-

Aromatic Methyl Protons (3H): A singlet is expected around δ 2.4-2.6 ppm.

-

Aromatic Protons (3H): The three protons on the ring will appear in the aromatic region (δ 7.0-8.5 ppm). Due to the substitution pattern, they will likely appear as a complex multiplet or as distinct signals (e.g., a doublet, a singlet-like signal, and another doublet) reflecting their unique electronic environments. The proton ortho to the nitro group will be the most downfield (highest ppm).

-

-

¹³C NMR:

-

Carbonyl Carbon: Expected around δ 195-200 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the δ 120-150 ppm range. The carbon attached to the nitro group will be significantly deshielded.

-

Methyl Carbons: The two methyl carbons will appear in the upfield region (δ 20-30 ppm).

-

Applications and Biological Context

Role as a Synthetic Intermediate

This compound is not typically an end-product but rather a valuable building block. Its utility stems from the ability to chemically modify its two functional groups independently or sequentially. The most common and powerful transformation is the reduction of the nitro group to an amine, yielding 1-(5-amino-2-methylphenyl)ethanone. This resulting aminoketone is a classic precursor for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry. For example, related aminophenones are used in the synthesis of quinolines and benzodiazepines.[4][5]

Biological Relevance of Nitroaromatic Compounds

While the target molecule itself may not have direct biological activity, the nitroaromatic class is significant in pharmacology and toxicology. Many nitroaromatic drugs, such as metronidazole and nitazoxanide, act as prodrugs.[6] Their efficacy relies on the in-vivo reduction of the nitro group by microbial or parasitic enzymes (e.g., PFOR enzyme) to generate radical species that are toxic to the target pathogen.[6]

Conversely, the metabolism of nitroaromatic compounds in mammals can lead to toxic intermediates. The reduction of the nitro group can produce nitroso and hydroxylamine species, which can bind to cellular macromolecules.[7] Understanding these metabolic pathways is critical in drug development to assess potential toxicity.

Representative Metabolic Pathway: Nitroreduction

The primary metabolic transformation for nitroaromatic compounds is reduction. This can occur via enzymatic pathways in the liver or by gut microbiota.[7][8] The pathway transforms the parent compound into a more polar amine, facilitating excretion.

Caption: A simplified metabolic pathway showing the stepwise reduction of the nitro group.

Conclusion

This compound is a well-defined chemical intermediate with a molecular weight of 179.17 g/mol . Its synthesis via nitration of 2'-methylacetophenone is a standard and scalable laboratory procedure. Proper characterization using a suite of analytical techniques including MS, IR, and NMR is essential to confirm its structure and ensure its purity before use in subsequent synthetic steps. As a precursor to amino-ketones and other derivatives, it holds significant potential for applications in the synthesis of heterocyclic scaffolds relevant to the pharmaceutical and chemical industries.

References

-

Mondal, B. (2020). Friedel Crafts reaction/Acylation of toluene. YouTube. Available at: [Link]

-

PubMed. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Available at: [Link]

- Google Patents. CN105837452A - Production method of 2-methyl-5-nitrophenol.

-

Journal of Chemical and Pharmaceutical Research. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Available at: [Link]

-

ResearchGate. Molecular dynamics of (Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime and (E)-2-hydroxy-5-methylacetophenone thiosemicarbazone in solution studied by NMR spectroscopy. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available at: [Link]

-

Chemistry LibreTexts. Friedel-Crafts Acylation. Available at: [Link]

-

Defense Technical Information Center. Biodegradation and Transformation of Nitroaromatic Compounds (POSTPRINT). Available at: [Link]

-

National Institutes of Health. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Available at: [Link]

-

Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Available at: [Link]

-

SciELO. Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Available at: [Link]

-

NIST Chemistry WebBook. Ethanone, 1-(2-nitrophenyl)-. Available at: [Link]

-

ASM Journals. Nitroaromatic Compounds, from Synthesis to Biodegradation. Available at: [Link]

-

National Institutes of Health. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Available at: [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Available at: [Link]

-

YouTube. Ketone Metabolism. Available at: [Link]

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. Buy 1-(2-Methoxy-5-methyl-4-nitrophenyl)ethanone | 6637-20-3 [smolecule.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

Friedel-Crafts acylation of 4-nitrotoluene

An In-depth Technical Guide to the Friedel-Crafts Acylation of 4-Nitrotoluene

Abstract

The is a pivotal reaction in organic synthesis, serving as a gateway to a diverse array of functionalized aromatic ketones. These products are critical intermediates in the pharmaceutical, agrochemical, and fine chemical industries. This guide provides a comprehensive technical overview of this reaction, intended for researchers, scientists, and professionals in drug development. It delves into the underlying mechanistic principles, offers detailed experimental protocols, addresses common challenges, and outlines strategies for process optimization. By integrating theoretical knowledge with practical, field-proven insights, this document aims to serve as an authoritative resource for the successful execution and application of this important chemical transformation.

Introduction: Strategic Importance in Synthesis

The introduction of an acyl group onto an aromatic nucleus via Friedel-Crafts acylation is a fundamental tool for carbon-carbon bond formation. When applied to a substituted substrate like 4-nitrotoluene, the reaction's complexity and utility increase significantly. The substrate itself presents an interesting electronic dichotomy: an electron-donating, activating methyl group and a strongly electron-withdrawing, deactivating nitro group. This electronic tension governs the regiochemical outcome and the reactivity of the aromatic ring, making a deep understanding of the reaction's nuances essential for synthetic chemists. The resulting acyl-nitrotoluene products are versatile precursors, enabling subsequent modifications of the nitro group (e.g., reduction to an amine) and the acyl moiety (e.g., oxidation, reduction, or elaboration), thus opening pathways to complex molecular architectures.

Mechanistic Deep Dive: The Electrophilic Aromatic Substitution Pathway

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution (EAS) mechanism. The reaction can be dissected into three primary stages, each with critical parameters influencing the overall efficiency and outcome.

Generation of the Electrophile: The Acylium Ion

The reaction is initiated by the formation of a potent electrophile, the acylium ion (R-C≡O⁺). This is typically achieved by the reaction of an acylating agent (commonly an acyl chloride or acid anhydride) with a Lewis acid catalyst, with anhydrous aluminum chloride (AlCl₃) being the most traditional and robust choice.

The Lewis acid coordinates to the halogen of the acyl halide, polarizing the carbon-halogen bond and facilitating its cleavage.[1] This generates the resonance-stabilized acylium ion, which serves as the active electrophile in the reaction.[1] Unlike the analogous Friedel-Crafts alkylation, the acylium ion is not prone to rearrangement due to this resonance stabilization.[2][3]

Caption: Pathway from reactants to product via the sigma complex.

Deprotonation and Catalyst Complexation

In the final step, a weak base, typically the AlCl₄⁻ formed in the initial step, abstracts a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromaticity of the ring, yielding the acylated product.

Crucially, the product, an aryl ketone, is a Lewis base. It will readily coordinate with the strong Lewis acid catalyst (AlCl₃). [2]This forms a stable complex that deactivates the product towards further acylation and effectively sequesters the catalyst. [4][5]For this reason, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst, as it is consumed during the reaction. [2][5]The final product is liberated from this complex during aqueous workup.

Experimental Protocol and Process Optimization

A successful hinges on meticulous attention to experimental detail, particularly the exclusion of moisture and precise control of reaction parameters.

Reagents and Equipment

| Parameter | Recommendation/Choice | Rationale |

| Acylating Agent | Acetyl Chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O) | Acetyl chloride is more reactive; acetic anhydride is safer and more economical. |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Most effective Lewis acid for this transformation. Must be of high purity and handled under inert conditions. |

| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Carbon Disulfide (CS₂) | Must be inert to the reaction conditions and capable of dissolving reactants. DCM is a common choice. |

| Stoichiometry | 4-Nitrotoluene:Acylating Agent:AlCl₃ ≈ 1 : 1.1 : 1.2 | A slight excess of the acylating agent and catalyst ensures complete consumption of the starting material. |

| Glassware | Flame-dried or oven-dried | Essential to prevent hydrolysis of the AlCl₃ catalyst, which would quench the reaction. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents atmospheric moisture from entering the reaction vessel. |

Step-by-Step Experimental Workflow

-

Inert Atmosphere Setup: Assemble a three-necked, round-bottom flask, previously flame-dried under vacuum, equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a condenser fitted with a gas bubbler or drying tube. Maintain a positive pressure of nitrogen or argon.

-

Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.2 eq.) and the anhydrous solvent (e.g., DCM). Cool the resulting suspension to 0-5 °C using an ice-water bath.

-

Substrate Addition: Dissolve 4-nitrotoluene (1.0 eq.) in the anhydrous solvent and add it dropwise to the stirred AlCl₃ suspension.

-

Acylating Agent Addition: Add the acylating agent (e.g., acetyl chloride, 1.1 eq.) to the dropping funnel and add it dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10 °C. Vigorous evolution of HCl gas will be observed.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Reaction Quench: Once the reaction is complete, cool the mixture back to 0 °C and very cautiously pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and dissolves inorganic salts.

-

Workup and Isolation: Separate the organic layer. Extract the aqueous layer with the solvent (e.g., DCM). Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol or hexane) or column chromatography on silica gel.

Challenges and Troubleshooting

| Challenge | Cause | Solution |

| Low or No Reactivity | Deactivation by the -NO₂ group; Inactive catalyst. | Use slightly elevated temperatures (e.g., 40 °C) after initial addition; Ensure AlCl₃ is fresh and anhydrous. |

| Poor Regioselectivity | High reaction temperatures. | Maintain strict temperature control, especially during the addition phase. |

| Formation of Byproducts | Presence of moisture; Impure reagents. | Use rigorously dried glassware, solvents, and high-purity reagents. |

| Difficult Workup | Incomplete hydrolysis of aluminum salts. | Ensure a sufficient amount of ice and acid is used for the quench; stir vigorously. |

Safety Considerations

-

Reagents: Aluminum chloride is highly corrosive and reacts violently with water. Acyl chlorides are lachrymatory and corrosive. Handle all reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

-

Reaction: The reaction evolves HCl gas, which is corrosive and toxic. The gas outlet must be connected to a trap (e.g., a sodium hydroxide solution) to neutralize the effluent.

-

Quench: The quenching process is highly exothermic and involves the release of gas. It must be performed slowly and with caution in an ice bath.

Conclusion

The is a robust and reliable method for the synthesis of 2-acyl-4-nitrotoluenes. Success is predicated on a solid understanding of the electrophilic aromatic substitution mechanism and meticulous control over experimental conditions, particularly the exclusion of moisture. The strong directing effects of the methyl and nitro groups provide a high degree of regiochemical control, making this reaction a valuable and predictable tool in the synthetic chemist's arsenal. By adhering to the principles and protocols outlined in this guide, researchers can confidently leverage this reaction to build complex molecular frameworks for a wide range of applications in science and industry.

References

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

Sources

An In-Depth Technical Guide to the Regioselective Nitration of o-Methylacetophenone

Abstract

This technical guide provides a comprehensive examination of the nitration of o-methylacetophenone, a cornerstone reaction for the synthesis of valuable chemical intermediates. Nitrated acetophenone derivatives are crucial precursors in the development of pharmaceuticals and fine chemicals.[1] This document navigates the theoretical underpinnings of the reaction, focusing on the mechanistic principles of electrophilic aromatic substitution and the nuanced interplay of substituent directing effects that govern regioselectivity. We present a field-proven, step-by-step experimental protocol for the targeted synthesis of 2'-methyl-5'-nitroacetophenone, emphasizing the causality behind critical process parameters. The guide further details methods for product isolation, purification, and characterization, alongside a crucial overview of safety and hazard management. This document is intended for researchers, chemists, and drug development professionals seeking a blend of theoretical depth and practical, actionable insights.

Theoretical Framework: Mechanism and Regioselectivity

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution (EAS). The outcome of the reaction on a substituted benzene, such as o-methylacetophenone, is critically dependent on the electronic nature of the existing substituents, which control both the rate of reaction and the position of the incoming electrophile.

The Mechanism of Electrophilic Aromatic Nitration

The nitration of aromatic compounds is most commonly achieved using a "mixed acid" solution of concentrated nitric acid and sulfuric acid.[2] Sulfuric acid, the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active agent in the reaction.

The mechanism proceeds in three distinct steps:

-

Generation of the Electrophile: Formation of the nitronium ion.

-

Electrophilic Attack: The π-electron system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base (typically H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring aromaticity to the ring and yielding the nitroaromatic product.

Caption: General mechanism of electrophilic aromatic nitration.

Competing Directing Effects in o-Methylacetophenone

The regioselectivity of the nitration of o-methylacetophenone is a complex outcome dictated by the competing electronic and steric influences of the two substituents: the methyl group (-CH₃) and the acetyl group (-COCH₃).

-

Methyl Group (-CH₃): This is an alkyl group that acts as an electron-donating group (EDG) through an inductive effect (+I).[3] It is considered an activating group , making the aromatic ring more nucleophilic and thus more reactive towards electrophiles than benzene itself.[4] EDGs are ortho-, para-directors , meaning they direct incoming electrophiles to the positions ortho and para relative to themselves.

-

Acetyl Group (-COCH₃): This is a carbonyl-containing group that acts as a powerful electron-withdrawing group (EWG) through both inductive (-I) and resonance (-M) effects.[5] It is a deactivating group , making the ring less reactive.[4] Deactivating groups (with the exception of halogens) are meta-directors .[6]

In o-methylacetophenone (1-acetyl-2-methylbenzene), the directing effects are as follows:

-

The acetyl group at C1 deactivates the ring and directs incoming electrophiles to the meta positions: C3 and C5 .

-

The methyl group at C2 activates the ring and directs incoming electrophiles to the ortho and para positions: C3 and C5 . (The other ortho position, C1, is already substituted).

Crucially, both groups direct the incoming nitro group to the same positions: C3 and C5. The activating effect of the methyl group is generally stronger than the deactivating effect of the acetyl group in determining the position of substitution.[7] Between the two possible positions, substitution at C5 is sterically less hindered than at C3 (which is situated between the two existing substituents) and is para to the strongly directing methyl group. Therefore, the major product is 2-methyl-5-nitroacetophenone .

Caption: Competing directing effects in the nitration of o-methylacetophenone.

Experimental Protocol: Synthesis of 2'-Methyl-5'-nitroacetophenone

This protocol is adapted from established procedures and is designed to favor the formation of the 5-nitro isomer.[8] The core principle is the slow addition of the nitrating agent to the substrate solution at a strictly controlled low temperature to manage the highly exothermic nature of the reaction.[9][10]

Materials and Equipment

| Reagents & Solvents | Equipment |

| o-Methylacetophenone | Three-neck round-bottom flask (250 mL) |

| Concentrated Sulfuric Acid (H₂SO₄, 98%) | Mechanical stirrer |

| Concentrated Nitric Acid (HNO₃, 70%) | Dropping funnel (100 mL) |

| Diethyl Ether | Low-temperature thermometer (-20°C to 100°C) |

| Saturated Sodium Carbonate (Na₂CO₃) solution | Ice-salt bath or cryocooler |

| Anhydrous Magnesium Sulfate (MgSO₄) | Separatory funnel (500 mL) |

| 95% Ethanol | Büchner funnel and filter flask |

| Crushed Ice | Rotary evaporator |

Step-by-Step Methodology

-

Preparation of Substrate Solution: In a 250 mL three-neck flask equipped with a mechanical stirrer and a low-temperature thermometer, add 120 mL of concentrated sulfuric acid. Begin stirring and cool the acid to -10°C using an ice-salt bath.

-

Substrate Addition: Slowly add 53.6 g of o-methylacetophenone to the cold, stirred sulfuric acid via a dropping funnel. Maintain the temperature at or below -10°C throughout the addition.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 32 mL of 70% nitric acid to 48 mL of concentrated sulfuric acid. This addition should be done slowly in an ice bath to dissipate heat.

-

Nitration Reaction: Slowly add the prepared nitrating mixture to the cold substrate solution over a period of at least 30-40 minutes.[11] It is critical to maintain the internal reaction temperature between -9°C and 0°C.[8] Vigorous stirring is essential to ensure proper mixing and prevent localized heating.[11]

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the cold bath for an additional 2.5 hours, ensuring the temperature remains between -9°C and 0°C.[8]

-

Quenching: Carefully pour the reaction mixture onto a large beaker containing approximately 800 g of crushed ice with vigorous stirring. A yellow solid or oil should precipitate.

-

Extraction: Once all the ice has melted, transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated Na₂CO₃ solution (2 x 100 mL, to neutralize residual acid), water (100 mL), and finally a saturated brine solution (100 mL).[8]

-

Drying and Solvent Removal: Dry the ether solution over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator. This will yield the crude product as a pale yellow oil or solid.[8]

-

Purification: Purify the crude product by recrystallization from 95% ethanol to yield 2'-methyl-5'-nitroacetophenone as a solid.[8]

Caption: Experimental workflow for the synthesis of 2'-methyl-5'-nitroacetophenone.

Critical Parameters and Rationale

| Parameter | Recommended Condition | Rationale & Justification |

| Temperature | -10°C to 0°C | Nitration is a highly exothermic reaction.[9] Low temperatures are essential to prevent runaway reactions, minimize the formation of byproducts (e.g., dinitrated products), and control the reaction rate.[5][11] |

| Reagent Addition | Slow, dropwise | Prevents dangerous temperature spikes and localized overheating, which can lead to decomposition and reduced yield.[10] |

| Stirring | Vigorous, efficient | Ensures thermal and reactant homogeneity, which is critical for achieving consistent results and preventing side reactions.[11] |

| Acid Catalyst | Conc. H₂SO₄ | Acts as a catalyst and a dehydrating agent to generate the highly reactive nitronium ion (NO₂⁺) electrophile.[12] |

| Quenching | Pouring onto ice | Rapidly stops the reaction by diluting the acid and dissipating heat, causing the organic product to precipitate from the aqueous solution.[9] |

Product Purification and Characterization

Purification Strategy

The primary method for purifying the solid 2'-methyl-5'-nitroacetophenone is recrystallization . Ethanol is a suitable solvent as the product's solubility is significantly higher in hot ethanol than in cold ethanol.[8] If the reaction yields a mixture of isomers, purification can be challenging due to their similar polarities.[13] In such cases, fractional recrystallization or column chromatography may be necessary.

Structural Characterization

Confirmation of the product's identity and purity is typically achieved through spectroscopic methods.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, and the ring methyl protons. The substitution pattern can be confirmed by the splitting patterns (coupling constants) of the remaining aromatic protons.

-

¹³C NMR: The carbon NMR will show a characteristic downfield shift for the carbonyl carbon and distinct signals for the aromatic carbons, including the one bonded to the nitro group.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (C₉H₉NO₃, M.W. = 179.17 g/mol ). The fragmentation pattern can provide further structural evidence.

Safety and Hazard Management

Aromatic nitration is a potentially hazardous procedure that must be conducted with strict adherence to safety protocols.[15]

-

Chemical Hazards: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns.[15] They are also strong oxidizing agents.

-

Reaction Hazards: The reaction is highly exothermic and has the potential for thermal runaway if cooling is insufficient or reagents are added too quickly.[16] This can lead to a rapid increase in temperature and pressure.

-

Personal Protective Equipment (PPE): Always wear acid-resistant gloves, chemical splash goggles, a face shield, and a chemical-resistant lab coat.[15]

-

Engineering Controls: All operations must be performed inside a certified chemical fume hood to prevent inhalation of toxic and corrosive fumes.[15] An ice bath must be readily available and monitored throughout the reaction.

-

Emergency Preparedness: Ensure an emergency eyewash and safety shower are immediately accessible. Have appropriate spill kits (e.g., sodium bicarbonate for acid neutralization) on hand.

Conclusion

The nitration of o-methylacetophenone is a classic illustration of how substituent effects are harnessed to achieve regioselective synthesis. By understanding the competing directing influences of the activating methyl group and the deactivating acetyl group, one can predict and experimentally confirm that the reaction preferentially yields 2'-methyl-5'-nitroacetophenone. The successful execution of this synthesis is critically dependent on rigorous temperature control and the slow, methodical addition of reagents. The resulting product serves as a versatile building block for more complex molecules in the pharmaceutical and chemical industries, underscoring the importance of mastering this fundamental aromatic substitution reaction.

References

-

Corson, B. B., & Hazen, R. K. (1930). m-NITROACETOPHENONE. Organic Syntheses, 10, 74. DOI: 10.15227/orgsyn.010.0074. Retrieved from [Link]

-

Tibhe, J., Sharma, Y., Joshi, R. A., Joshi, R. R., & Kulkarni, A. A. (2015). Discontinuous two step flow synthesis of m-aminoacetophenone. Green Processing and Synthesis, 4(4), 279-287. DOI: 10.1515/gps-2014-0043. Retrieved from [Link]

- Google Patents. (n.d.). CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound.

-

IS MUNI. (n.d.). Synthesis of 3-nitroacetophenone. Masaryk University. Retrieved from [Link]

-

Quora. (2019). How to synthesise 2-nitroacetophenone by nitration of acetophenone. Retrieved from [Link]

- Kulkarni, A. A., et al. (2014). Continuous Two Step Flow Synthesis of M-AMNOACETOPHENONE. US Patent Application Publication No. US 2014/0243556 A1.

-

Che mistry. (2023). Electrophilic substitution reaction of acetophenone| Nitration. YouTube. Retrieved from [Link]

-

Automate.video. (n.d.). Nitration of Acetophenone: Directing Effects of the Acetyl Group in EAS. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2'-methyl-5'-nitro-acetophenone. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

-

YouTube. (2024). Nitration reaction safety. Retrieved from [Link]

- Talking About The Science. (n.d.). AROMATIC SUBSTITUTION REACTIONS.

-

AIChE. (2007). Nitration of Aromatic Compounds without Using Sulphuric Acid. AIChE 2007 Spring Meeting Proceedings. Retrieved from [Link]

Sources

- 1. automate.video [automate.video]

- 2. quora.com [quora.com]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. talkingaboutthescience.com [talkingaboutthescience.com]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid | AIChE [proceedings.aiche.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. m.youtube.com [m.youtube.com]

- 16. CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound - Google Patents [patents.google.com]

A Comprehensive Spectroscopic Guide to 1-(2-Methyl-5-nitrophenyl)ethanone

Introduction

1-(2-Methyl-5-nitrophenyl)ethanone, a substituted aromatic ketone, serves as a valuable intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its molecular structure, characterized by an acetyl group, a methyl group, and a nitro group on a benzene ring, presents a unique electronic and steric environment. A thorough understanding of its spectroscopic properties is paramount for researchers and drug development professionals to ensure its identity, purity, and for monitoring reaction progress. This in-depth technical guide provides a detailed analysis of the spectroscopic data of this compound, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The interpretation of the spectra is grounded in fundamental principles and supported by comparative data from analogous compounds.

Molecular Structure and Key Features

The structural features of this compound dictate its spectroscopic behavior. The presence of a carbonyl group (C=O) from the ethanone moiety, a nitro group (-NO₂), and a methyl group (-CH₃) on the aromatic ring leads to characteristic signals in various spectroscopic techniques. The relative positions of these substituents (ortho-methyl and meta-nitro to the acetyl group) create a specific pattern of aromatic proton and carbon signals in NMR spectroscopy.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes vibrations of the molecular bonds, and the frequencies of these vibrations are characteristic of the bond type and its chemical environment.

Experimental Protocol: Acquiring the IR Spectrum

A standard protocol for obtaining the IR spectrum of a solid sample like this compound involves the use of a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the crystalline solid is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The spectrum is recorded by averaging multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

The choice of the ATR method is advantageous as it requires minimal sample preparation and is non-destructive.

Predicted IR Data and Interpretation

The following table summarizes the predicted characteristic IR absorption bands for this compound, with interpretations based on the analysis of related compounds.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |

| ~3100-3000 | Medium | Aromatic C-H Stretch | This region is typical for the C-H stretching vibrations of the benzene ring. |

| ~2950-2850 | Medium-Weak | Aliphatic C-H Stretch | These bands are attributed to the symmetric and asymmetric stretching vibrations of the methyl groups (both the acetyl and the ring methyl). |

| ~1700 | Strong | C=O Stretch (Ketone) | The strong absorption is characteristic of the carbonyl group. Its position is influenced by conjugation with the aromatic ring. For comparison, acetophenone exhibits a C=O stretch around 1685 cm⁻¹. The presence of an electron-withdrawing nitro group can slightly shift this frequency. |

| ~1600, ~1475 | Medium-Weak | C=C Stretch (Aromatic) | These absorptions are characteristic of the carbon-carbon stretching vibrations within the benzene ring. |

| ~1530 | Strong | Asymmetric NO₂ Stretch | Aromatic nitro compounds typically show a strong asymmetric stretching vibration in this region. |

| ~1350 | Strong | Symmetric NO₂ Stretch | This is the corresponding symmetric stretching vibration for the nitro group, which is also a strong and characteristic band. |

Causality in Spectral Features: The strong intensity of the C=O and NO₂ stretching bands is a direct consequence of the large change in dipole moment during these vibrations, a principle rooted in the quantum mechanical selection rules for IR spectroscopy. The positions of the NO₂ stretches are particularly diagnostic for nitroaromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

-

¹H NMR Acquisition: The sample is placed in a high-field NMR spectrometer. A standard one-pulse experiment is typically sufficient to obtain a high-quality spectrum. Key parameters to set include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: Due to the low natural abundance of the ¹³C isotope, a greater number of scans are required. A proton-decoupled experiment is usually performed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte's resonances. CDCl₃ is a common choice for its relatively simple residual solvent peak.

Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz is detailed below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~8.3 | d | 1H | H-6 | This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding and a downfield shift. It appears as a doublet due to coupling with H-4. |

| ~8.0 | dd | 1H | H-4 | This proton is para to the methyl group and ortho to the nitro group. It is deshielded by the nitro group and the carbonyl group. It appears as a doublet of doublets due to coupling with H-3 and H-6. |

| ~7.5 | d | 1H | H-3 | This proton is ortho to the acetyl group and meta to the nitro group. It appears as a doublet due to coupling with H-4. |

| ~2.7 | s | 3H | -C(O)CH₃ | The protons of the acetyl methyl group are deshielded by the adjacent carbonyl group and typically appear as a singlet in this region. In acetophenone, this signal is around 2.6 ppm. |

| ~2.5 | s | 3H | Ar-CH₃ | The protons of the methyl group attached to the aromatic ring appear as a singlet. Its chemical shift is influenced by its position on the ring. |

Logical Relationships in ¹H NMR:

Sources

1H NMR spectrum of 1-(2-Methyl-5-nitrophenyl)ethanone

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(2-Methyl-5-nitrophenyl)ethanone

Introduction

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing profound insights into molecular structure. For researchers and professionals in drug development and materials science, the ability to accurately interpret complex NMR spectra is paramount for structural elucidation and purity assessment. This guide offers a detailed analysis of the ¹H NMR spectrum of this compound, a trisubstituted aromatic ketone. By dissecting the electronic effects of its constituent functional groups, we will predict and interpret the chemical shifts, multiplicity patterns, and coupling constants, providing a masterclass in spectral analysis. This document is structured not as a rigid template, but as a logical journey from molecular architecture to the resulting spectroscopic fingerprint, grounded in authoritative principles.

Molecular Architecture and Proton Environments

The structure of this compound presents a fascinating case study in the interplay of substituent effects on an aromatic ring. The molecule features three distinct functional groups attached to a benzene ring: an acetyl group (-COCH₃), a methyl group (-CH₃), and a nitro group (-NO₂).

-

Acetyl Group (ethanone): This is a moderately electron-withdrawing group through both resonance and induction, causing a deshielding effect on nearby protons.[1]

-

Methyl Group: An electron-donating group via induction, which results in a shielding effect, pushing proton signals upfield.

-

Nitro Group: A powerful electron-withdrawing group due to strong resonance and inductive effects. It is highly deshielding, significantly shifting ortho and para protons downfield.[1][2]

These substituents create distinct electronic environments for the five sets of chemically non-equivalent protons in the molecule, which we will label Ha through He for clarity.

Caption: Structure of this compound with proton assignments.

Predicted ¹H NMR Spectral Parameters: A Quantitative Analysis

The combination of substituent effects allows for a robust prediction of the ¹H NMR spectrum. Each proton's chemical shift is determined by its proximity to the electron-donating and electron-withdrawing groups. The spin-spin coupling interactions arise from through-bond magnetic influences of neighboring, non-equivalent protons.[3][4]

| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Hc | ~8.4 - 8.6 | 1H | d (doublet) | Jmeta ≈ 2-3 Hz | Ortho to the strongly electron-withdrawing NO₂ group and meta to the acetyl group, resulting in the most deshielded aromatic proton. Coupled only to Hb via a weak meta-coupling.[5] |

| Hb | ~8.2 - 8.4 | 1H | dd (doublet of doublets) | Jortho ≈ 7-10 Hz, Jmeta ≈ 2-3 Hz | Ortho to the NO₂ group and meta to the methyl group. It experiences strong deshielding. Coupled to both Ha (ortho) and Hc (meta).[6][7] |

| Ha | ~7.4 - 7.6 | 1H | d (doublet) | Jortho ≈ 7-10 Hz | Ortho to the electron-donating methyl group and meta to the NO₂ group, making it the most shielded (upfield) aromatic proton. Coupled only to Hb (ortho).[6] |

| He | ~2.6 - 2.7 | 3H | s (singlet) | N/A | Protons of the acetyl methyl group, deshielded by the adjacent carbonyl. No adjacent protons result in a singlet.[8][9] |

| Hd | ~2.5 - 2.6 | 3H | s (singlet) | N/A | Protons of the ring-bound methyl group. Less deshielded than the acetyl methyl. No adjacent protons result in a singlet.[10] |

Detailed Spectral Interpretation

The Aromatic Region (δ 7.4 - 8.6 ppm)

The aromatic region of the spectrum is the most informative for confirming the substitution pattern. Three distinct signals are expected, each integrating to one proton.

-

The Downfield Doublet (Hc): The proton at position 6 is flanked by the two most powerful electron-withdrawing groups, placing it in the most electron-poor environment. Its signal will appear furthest downfield. It has only one neighboring proton, Hb, at a meta position, resulting in a narrow doublet with a small coupling constant (Jmeta ≈ 2-3 Hz).[5]

-

The Doublet of Doublets (Hb): The proton at position 4 is coupled to two different protons. The large ortho coupling to Ha (Jortho ≈ 7-10 Hz) splits the signal into a doublet.[6] Each of these peaks is then further split into a smaller doublet by the meta coupling to Hc (Jmeta ≈ 2-3 Hz), yielding the characteristic doublet of doublets pattern.[7]

-

The Upfield Doublet (Ha): The proton at position 3 is most shielded due to its ortho position relative to the electron-donating methyl group. It is coupled only to its ortho neighbor, Hb, resulting in a clean doublet with a large coupling constant (Jortho ≈ 7-10 Hz).

Caption: Splitting tree for the Hb proton, showing a doublet of doublets.

The Aliphatic Region (δ 2.5 - 2.7 ppm)

This region is simpler, containing two sharp singlets, each integrating to three protons.

-

Acetyl Methyl Singlet (He): Found at approximately 2.6-2.7 ppm, this signal corresponds to the methyl protons of the acetyl group. The deshielding influence of the adjacent carbonyl oxygen pulls this signal further downfield compared to a standard alkyl methyl group.[8]

-

Ring Methyl Singlet (Hd): Appearing slightly upfield around 2.5-2.6 ppm, this singlet arises from the methyl group directly attached to the aromatic ring. Its chemical shift is characteristic of aryl-methyl protons.[10]

The absence of splitting for both signals confirms they have no adjacent, non-equivalent protons, which is consistent with the molecular structure.

Experimental Protocol for High-Fidelity Spectrum Acquisition

To ensure the acquisition of a high-resolution, reliable ¹H NMR spectrum, a validated and systematic protocol is essential. This workflow represents a self-validating system, where each step is designed to maximize data quality.

Step-by-Step Methodology

-

Sample Preparation:

-

Analyte: Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is an excellent first choice due to its low cost and ability to dissolve a wide range of organic compounds.[11]

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.[12] TMS provides a reference signal at 0.00 ppm.[12]

-

Filtration & Transfer: Vortex the sample until fully dissolved. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.

-

-

Instrument Setup & Calibration:

-

Insertion & Locking: Insert the sample into the NMR spectrometer. The instrument's software will "lock" onto the deuterium signal of the solvent (²H in CDCl₃) to stabilize the magnetic field against drift.[11]

-

Shimming: Perform automated or manual shimming. This process optimizes the homogeneity of the magnetic field (B₀) across the sample volume, which is critical for achieving sharp, symmetrical peaks and high resolution.[11]

-

Tuning & Matching: The probe must be tuned to the resonance frequency of ¹H and matched to the correct impedance to ensure maximum signal transmission and sensitivity.

-

-

Acquisition Parameter Optimization:

-

Pulse Width Calibration: Determine the 90° pulse width. This is the duration of the radiofrequency pulse that rotates the net magnetization vector by 90°. For routine semi-quantitative spectra, a 45° pulse is often a good compromise between signal intensity and relaxation time.[13]

-

Acquisition Time (AT): Set an acquisition time of at least 4 seconds. This allows for sufficient data collection to resolve fine coupling details.[13]

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically sufficient for routine ¹H spectra to allow protons to return to thermal equilibrium between scans.

-

Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually adequate to achieve an excellent signal-to-noise ratio.[13][14]

-

-

Data Processing:

-

Fourier Transformation (FT): The raw data (Free Induction Decay, FID) is converted from a time-domain signal to a frequency-domain spectrum using a Fourier transform.

-

Phasing: Manually or automatically adjust the phase of the spectrum so that all peaks are in pure absorption mode (positive and symmetrical).

-

Baseline Correction: Apply a baseline correction algorithm to ensure the baseline of the spectrum is flat and at zero intensity.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm.

-

Integration: Integrate the area under each signal to determine the relative ratio of protons.

-

Caption: A validated workflow for acquiring a high-quality ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how fundamental principles of chemical shift theory and spin-spin coupling can be applied to elucidate a complex molecular structure. The strong deshielding effects of the nitro and acetyl groups, combined with the shielding effect of the methyl group, create a predictable and highly dispersed pattern in the aromatic region. The characteristic doublet, doublet of doublets, and second doublet, along with two aliphatic singlets, provide an unambiguous spectroscopic signature. By following a rigorous experimental protocol, researchers can obtain high-fidelity data that confirms this structure with confidence, underscoring the power of NMR spectroscopy as a cornerstone of modern chemical analysis.

References

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms.

-

CHEM 220 Laboratory. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

- Jasperse, K. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead.

-

University of Calgary. (n.d.). Ch 13 - Aromatic H. [Link]

-

ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of nitrobenzene amination products... [Image]. Retrieved from [Link]

- The Royal Society of Chemistry. (2021). SUPPLEMENTARY DATA - Waste-to-useful: Biowaste-derived heterogeneous catalyst for a green and sustainable Henry reaction.

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (¹H NMR) [Video]. YouTube. [Link]

-

ACD/Labs. (n.d.). ¹H–¹H Coupling in Proton NMR. [Link]

-

Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes ¹H vs ¹³C NMR assignments. [Link]

- The Royal Society of Chemistry. (2015). Acetophenone:1 Colorless viscous liquid; ¹H NMR (400 MHz, CDCl₃): δ 7.98....

-

American Chemical Society. (2018, September 28). Chapter 5: Acquiring ¹H and ¹³C Spectra. In Multinuclear NMR. [Link]

- Michigan State University. (2017, August 28). Basic Practical NMR Concepts.

-

PubMed. (2006). Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C₆H₆, C₅H₅N and C₅H₅P. [Link]

- Baranac-Stojanović, M. (2018). Can Variations of ¹H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO₂)/Donating (NH₂) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal.

- Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods. Harvard University.

-

Chemistry LibreTexts. (2022, July 20). 5.6: Spin-Spin Coupling. [Link]

-

Scribd. (n.d.). Acetophenone H NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

- Western University. (n.d.). NMR SAMPLE PREPARATION.

-

ResearchGate. (2018, April 12). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum?[Link]

- Emory University. (2013, June 22). NMR Experiment Procedure.

-

mzCloud. (2017, March 2). 1-[3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-one. [Link]

-

The Organic Chemistry Tutor. (2019, December 11). H NMR coupling and coupling constants [Video]. YouTube. [Link]

-

All 'Bout Chemistry. (n.d.). Understanding NMR of Aromatic protons - ortho vs meta coupling problem solving [Video]. YouTube. [Link]

-

Conduct Science. (2020, February 24). Spin-Spin coupling in NMR. [Link]

-

MDPI. (2024, January 23). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. [Link]

-

Michigan State University. (n.d.). Proton NMR Table. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. conductscience.com [conductscience.com]

- 5. acdlabs.com [acdlabs.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. youtube.com [youtube.com]

- 8. rsc.org [rsc.org]

- 9. scribd.com [scribd.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. publish.uwo.ca [publish.uwo.ca]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. books.rsc.org [books.rsc.org]

- 14. emory.edu [emory.edu]

13C NMR of 1-(2-Methyl-5-nitrophenyl)ethanone

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 1-(2-Methyl-5-nitrophenyl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the chemical shifts, a detailed protocol for spectral acquisition, and a workflow for data analysis. By synthesizing foundational NMR principles with practical, field-proven insights, this guide serves as an authoritative resource for the structural elucidation of complex substituted aromatic compounds.

Introduction: The Role of ¹³C NMR in Structural Analysis